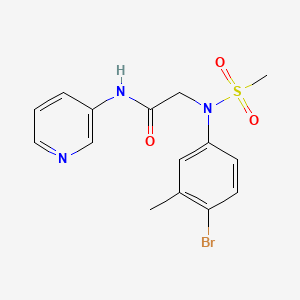
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
Overview
Description
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as BAY 85-8501, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been found to have promising results in preclinical studies. In
Mechanism of Action
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 works by inhibiting the reuptake of glycine by GlyT1, leading to an increase in the levels of glycine in the synaptic cleft. This, in turn, enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to have analgesic effects in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 is its selectivity for GlyT1, which reduces the risk of unwanted side effects. However, one of the limitations of N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501. One area of research is the development of more potent and selective GlyT1 inhibitors. Another area of research is the investigation of the therapeutic potential of N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, research could focus on improving the solubility of N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 to enhance its in vivo efficacy.
Scientific Research Applications
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide 85-8501 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be a potent and selective inhibitor of GlyT1, which is responsible for regulating the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in the regulation of various physiological processes, including learning and memory, motor control, and pain modulation.
properties
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-11-8-13(5-6-14(11)16)19(23(2,21)22)10-15(20)18-12-4-3-7-17-9-12/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADSVXDYAQDOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine](/img/structure/B4171653.png)
![7-(4-bromophenyl)-5-[4-chloro-2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171663.png)
![2-amino-6-bromo-3'-methyl-5'-oxo-5',6'-dihydro-2'H-spiro[chromene-4,4'-pyrrolo[2,3-c]pyrazole]-3-carbonitrile](/img/structure/B4171668.png)
![N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4171679.png)
![methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4171693.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4171700.png)
![2-{1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-4-piperidinyl}-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4171705.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide](/img/structure/B4171706.png)
![methyl 4-[(4-tert-butylbenzoyl)amino]-1-isopropyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171723.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4171725.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4171728.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4171729.png)
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4171732.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate](/img/structure/B4171736.png)